Sodium 3-(prop-2-enamido)propanoate
Overview
Description
Sodium 3-(prop-2-enamido)propanoate: is a chemical compound with the molecular formula C₆H₈NNaO₃ and a molecular weight of 165.12 g/mol . It is also known by its IUPAC name, sodium 3-acrylamidopropanoate . This compound is typically found in a powdered form and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-(prop-2-enamido)propanoate can be synthesized through the reaction of acrylamide with sodium hydroxide. The reaction involves the nucleophilic addition of the amide group to the acrylate, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as recrystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(prop-2-enamido)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted propanoate derivatives.
Scientific Research Applications
Chemistry: Sodium 3-(prop-2-enamido)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various polymers and copolymers .
Biology: In biological research, this compound is used in the study of enzyme kinetics and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: These hydrogels can be used for controlled release of therapeutic agents .
Industry: In industrial applications, this compound is used in the production of water-soluble polymers, which are employed in water treatment processes and as thickening agents in various formulations .
Mechanism of Action
The mechanism of action of sodium 3-(prop-2-enamido)propanoate involves its interaction with specific molecular targets. In enzymatic reactions, it can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding . The compound can also form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function .
Comparison with Similar Compounds
Sodium acrylate: Similar in structure but lacks the amide group.
Sodium methacrylate: Contains a methyl group instead of the prop-2-enamido group.
Sodium 3-(prop-2-enamido)butanoate: Similar but with an additional carbon in the backbone.
Uniqueness: Sodium 3-(prop-2-enamido)propanoate is unique due to its specific combination of the acrylate and amide functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
sodium;3-(prop-2-enoylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.Na/c1-2-5(8)7-4-3-6(9)10;/h2H,1,3-4H2,(H,7,8)(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFMKYAZGIDTNZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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